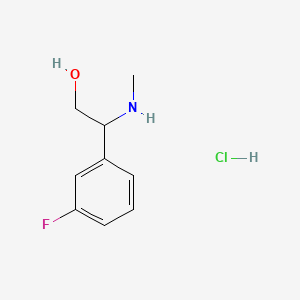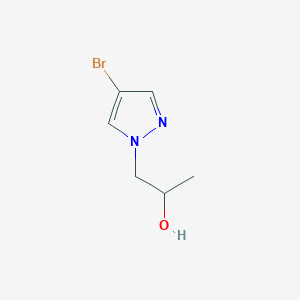
1-(4-Bromo-1H-pyrazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-1H-pyrazol-1-yl)propan-2-ol is a chemical compound with the molecular formula C₆H₉BrN₂O and a molecular weight of 205.06 g/mol . It is also known by its synonym, 4-Bromo-1-(3-hydroxypropyl)pyrazole . This compound is characterized by the presence of a bromine atom attached to a pyrazole ring, which is further connected to a propanol group. The compound is typically stored in a dark, sealed container at temperatures between 2-8°C .
Preparation Methods
The synthesis of 1-(4-Bromo-1H-pyrazol-1-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-bromopyrazole with a suitable propanol derivative under controlled conditions . The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .
Chemical Reactions Analysis
1-(4-Bromo-1H-pyrazol-1-yl)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyrazole.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-1H-pyrazol-1-yl)propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1H-pyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. For example, as an inhibitor of liver alcohol dehydrogenase, the compound binds to the active site of the enzyme, preventing the conversion of alcohols to aldehydes . This inhibition is facilitated by the bromine atom and the pyrazole ring, which interact with the enzyme’s active site residues .
Comparison with Similar Compounds
1-(4-Bromo-1H-pyrazol-1-yl)propan-2-ol can be compared with other similar compounds such as:
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: This compound has a methyl group instead of a bromine atom, which affects its reactivity and biological activity.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine:
The uniqueness of this compound lies in its bromine substitution, which enhances its reactivity and potential as a versatile intermediate in chemical synthesis .
Properties
Molecular Formula |
C6H9BrN2O |
|---|---|
Molecular Weight |
205.05 g/mol |
IUPAC Name |
1-(4-bromopyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C6H9BrN2O/c1-5(10)3-9-4-6(7)2-8-9/h2,4-5,10H,3H2,1H3 |
InChI Key |
RHZGCWUWOKYVJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


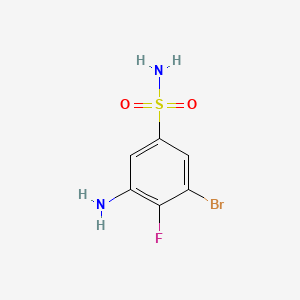
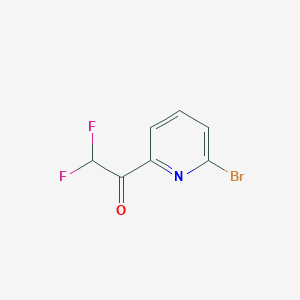
![Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13475994.png)
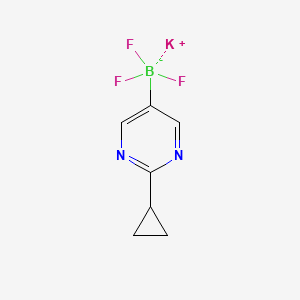

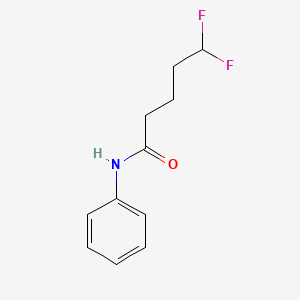
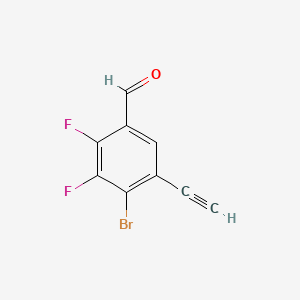
![4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid](/img/structure/B13476027.png)
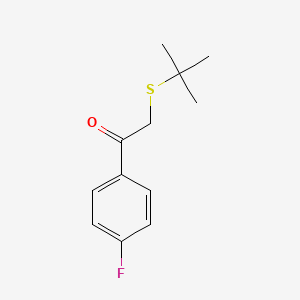
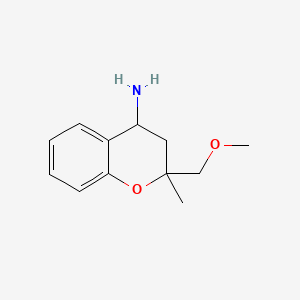
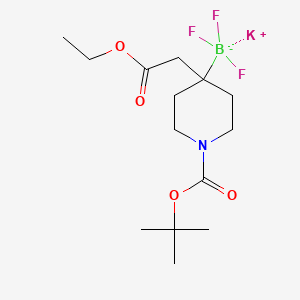
![6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13476066.png)
![methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B13476072.png)
